[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate features a hybrid structure combining a 1,3-oxazole and a 1,2,3-triazole moiety. Key structural elements include:
- 1,3-oxazole ring: Substituted with a 2-ethoxyphenyl group at position 2 and a methyl group at position 3.
- 1,2,3-triazole ring: Functionalized with a 4-methoxyphenyl group at position 1 and a methyl group at position 4.
- Ester linkage: The oxazole and triazole units are connected via a methyl carboxylate bridge.
Properties
IUPAC Name |
[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-5-31-21-9-7-6-8-19(21)23-25-20(16(3)33-23)14-32-24(29)22-15(2)28(27-26-22)17-10-12-18(30-4)13-11-17/h6-13H,5,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISZRCLQJCLGII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 341 Da. The structure features a combination of oxazole and triazole rings, which are known to influence biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₃ |
| Molecular Weight | 341 Da |
| LogP | 3.1 |
| Heavy Atoms Count | 25 |
| Rotatable Bonds Count | 7 |
| Polar Surface Area (Ų) | 65 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
Antimicrobial Activity
Research indicates that derivatives of oxazole and triazole exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. For instance, isoxazole derivatives have demonstrated efficacy against resistant strains of bacteria by disrupting cell wall synthesis and inhibiting protein synthesis pathways .
Immunomodulatory Effects
Isoxazole derivatives have been studied for their immunomodulatory effects. A review highlighted that certain isoxazole compounds can regulate immune functions by modulating cytokine production and influencing T-cell activation. Specifically, compounds similar to the one have been shown to suppress humoral immune responses while enhancing cellular immunity . This dual action suggests potential therapeutic applications in autoimmune diseases and transplant rejection.
Cytotoxicity and Anticancer Potential
Preliminary studies indicate that the compound may possess cytotoxic properties against cancer cell lines. The presence of the triazole moiety is particularly noteworthy as it has been linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar structures have been reported to activate caspase pathways in cancer cells, leading to programmed cell death .
Study on Immune Response Modulation
A study investigated the effects of an isoxazole derivative on immune responses in vivo. The compound was administered to mice and demonstrated significant inhibition of carrageenan-induced edema, suggesting anti-inflammatory properties. Additionally, it modulated cytokine levels, promoting a shift towards a Th1 response which is beneficial in combating infections .
Anticancer Activity Evaluation
In another study focusing on triazole derivatives, compounds were tested against various cancer cell lines including breast and colon cancer. Results indicated that certain derivatives led to a reduction in cell viability by inducing apoptosis through mitochondrial pathways. The mechanism was further elucidated by observing increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
Chlorophenyl vs. Ethoxyphenyl Substitution
The compound [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 946214-56-8) differs by replacing the 2-ethoxyphenyl group with a 3-chlorophenyl substituent on the oxazole ring .
- Molecular Weight : 438.9 (chlorophenyl derivative) vs. ~453.4 (target compound; estimated based on ethoxy substitution).
Fluorophenyl Derivatives
Compounds such as 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (compound 5) feature fluorinated aryl groups .
Heterocyclic Core Variations
Oxazole vs. Thiazole Derivatives
Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) replaces the oxazole with a thiazole ring .
- Synthetic Routes: Thiazole derivatives are synthesized via cyclization reactions in dimethylformamide (DMF), whereas oxazole derivatives often require different conditions (e.g., ethanol recrystallization) .
Benzoxazole-Triazole Hybrids
Ethyl 1-(4-(5-chlorobenzoxazol-2-yl)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (compound 29) incorporates a benzoxazole ring instead of oxazole .
Functional Group Modifications
Ester vs. Amide Linkages
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide replaces the ester group with a carboxamide .
- Pharmacokinetics : Amides generally exhibit higher metabolic stability compared to esters, which are prone to hydrolysis.
Methoxy vs. Ethoxy Substituents
The 4-methoxyphenyl group on the triazole ring in the target compound contrasts with ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate, which has a cyclopentylmethyl group .
- Lipophilicity : Methoxy groups (-OCH₃) increase hydrophilicity, whereas cyclopentylmethyl enhances lipophilicity, affecting membrane permeability.
Preparation Methods
Ce(OTf)₃-Catalyzed Cascade Reactions
The Ce(OTf)₃-catalyzed multicomponent reaction (MCR) between alkynyl carboxylic acids, tert-butyl isocyanide, and organic azides provides a direct route to triazole-oxazole hybrids. This method, reported by ACS Combinatorial Science, involves sequential isocyanide insertions followed by [3+2] cycloaddition.
Mechanism and Conditions :
- Step 1 : Ce(OTf)₃ (10 mol%) facilitates triple isocyanide insertion into alkynyl carboxylic acids at room temperature, forming alkynyl oxazole intermediates.
- Step 2 : Heating to 100°C initiates a cesium-catalyzed Huisgen cycloaddition between the oxazole intermediate and organic azides, yielding the triazole-oxazole scaffold.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst Loading | 10 mol% Ce(OTf)₃ | 78–85 |
| Temperature | 25°C → 100°C | 82 |
| Solvent | Dichloromethane | 80 |
This method’s advantages include atom economy and avoidance of isolation intermediates. However, regioselectivity depends on azide substituents, with electron-deficient azides favoring 1,4-disubstituted triazoles.
Stepwise Synthesis via Oxazole and Triazole Precursors
Oxazole Ring Construction
The oxazole core is synthesized via cyclization of 2-ethoxyphenyl-substituted β-keto esters with ammonium acetate, as detailed in patent WO2014188453A2.
Reaction Scheme :
- Knoevenagel Condensation : 2-Ethoxybenzaldehyde reacts with ethyl acetoacetate to form α,β-unsaturated keto ester.
- Cyclization : Treatment with ammonium acetate in acetic acid yields 5-methyl-2-(2-ethoxyphenyl)-1,3-oxazole-4-carboxylate.
Key Conditions :
Triazole Moiety Synthesis
The 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):
- Azide Preparation : 4-Methoxyaniline is diazotized and treated with NaN₃ to form aryl azide.
- Cycloaddition : Reacting the azide with methyl propiolate in the presence of CuSO₄·5H₂O and sodium ascorbate yields the triazole ester.
Yield Data :
| Step | Reagents | Yield (%) |
|---|---|---|
| Diazotization | NaNO₂, HCl, NaN₃ | 88 |
| CuAAC | CuSO₄, Sodium Ascorbate | 91 |
Esterification and Final Coupling
Mitsunobu Reaction for Ester Linkage
The oxazole and triazole fragments are coupled using Mitsunobu conditions:
- Activation : The oxazole carboxylate is converted to its corresponding alcohol using LiAlH₄.
- Coupling : Reaction with triazole carboxylic acid under DEAD/PPh₃ yields the target compound.
Optimization Table :
| Condition | Variation | Yield (%) |
|---|---|---|
| Reducing Agent | LiAlH₄ vs. NaBH₄ | 68 vs. 42 |
| Coupling Agent | DEAD vs. DCC | 75 vs. 60 |
Alternative Steglich Esterification
Using DCC/DMAP in anhydrous DCM, the oxazole alcohol and triazole acid couple at 0°C→25°C over 12 h, achieving 70% yield.
Patent-Based Industrial Synthesis
Patent WO2014188453A2 outlines a scalable process emphasizing cost-effective halogenation and reduction:
Key Steps :
- Chlorination : 2-(4-(2-Chloroacetyl)phenyl)-2-methylpropanoate is prepared using Cl₂ gas in CCl₄.
- Reduction : Triethylsilane/TiCl₄ reduces the chloroacetyl group to chloroethyl, followed by nucleophilic substitution with piperidine-benzimidazole intermediates.
Industrial-Scale Data :
| Step | Throughput (kg) | Purity (%) |
|---|---|---|
| Chlorination | 50 | 99.2 |
| Final Coupling | 45 | 98.7 |
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the optimal synthetic routes for [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves sequential heterocyclic ring formation. For the oxazole moiety, a dehydrative cyclization between 2-ethoxybenzaldehyde and methyl acetoacetate under acidic conditions (e.g., p-toluenesulfonic acid in toluene) is recommended. The triazole ring is typically constructed via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-methoxyphenyl azide and a propargyl ester intermediate. Yield optimization requires precise stoichiometric ratios, inert atmosphere control, and temperature gradients (80–120°C). Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product in >85% purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Structural validation combines spectroscopic and crystallographic techniques:
- NMR : - and -NMR to confirm substituent positions (e.g., ethoxyphenyl methine protons at δ 6.8–7.3 ppm, triazole carbons at δ 140–150 ppm).
- X-ray Crystallography : Use SHELXL for refinement, with WinGX for data processing. Anisotropic displacement parameters validate molecular packing and hydrogen-bonding networks .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 510.18) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Discrepancies may arise from assay conditions or cellular models. To address this:
- Dose-Response Profiling : Conduct parallel in vitro assays (MIC for antimicrobial activity vs. IC50 for cytotoxicity) using standardized protocols (CLSI guidelines).
- Mechanistic Studies : Use fluorescence-based assays (e.g., ROS detection) or proteomics to differentiate target pathways. For example, triazole derivatives exhibit dual activity via CYP51 inhibition (antifungal) and topoisomerase II inhibition (anticancer) .
- Statistical Validation : Apply ANOVA or Tukey’s HSD test to compare datasets across independent studies .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model ligand-receptor interactions. Key steps:
- Target Selection : Prioritize proteins with conserved binding pockets (e.g., fungal lanosterol 14α-demethylase or human EGFR kinase).
- Docking Validation : Compare binding affinities (ΔG values) with known inhibitors. For instance, the ethoxyphenyl group may enhance hydrophobic interactions in fungal CYP51 .
- ADMET Prediction : Use QikProp or SwissADME to assess pharmacokinetic properties (e.g., logP ~3.5 suggests moderate blood-brain barrier penetration) .
Q. What challenges arise in crystallographic refinement of this compound, and how are they mitigated?
- Methodological Answer : Challenges include disorder in the ethoxyphenyl group and twinning. Solutions:
Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) impact physicochemical properties and bioactivity?
- Methodological Answer : Systematic SAR studies are conducted using analogues with varied substituents:
| Substituent (R) | logP | Solubility (mg/mL) | MIC (µg/mL, C. albicans) |
|---|---|---|---|
| -OCH | 3.2 | 0.12 | 8.5 |
| -OCH | 3.8 | 0.08 | 4.2 |
Ethoxy groups enhance lipophilicity and antifungal potency due to improved membrane permeability .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating therapeutic potential while minimizing toxicity?
- Methodological Answer :
- Acute Toxicity : Start with zebrafish (Danio rerio) embryos for LD50 estimation (OECD 236).
- Efficacy Models : Use murine candidiasis for antifungal testing or xenograft tumors (e.g., HCT-116) for anticancer evaluation. Dose optimization (10–50 mg/kg, i.p.) and histopathology are mandatory .
Q. How should researchers design stability studies to assess shelf-life under varying storage conditions?
- Methodological Answer : Follow ICH Q1A guidelines:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm).
- Analytical Monitoring : Track degradation via HPLC (C18 column, acetonitrile/water gradient). Stability-indicating methods require resolution >2.0 between parent compound and degradants .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in heterogeneous datasets?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (Hill equation) using GraphPad Prism.
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.
- Meta-Analysis : Use RevMan or R to pool data from multiple studies, weighting by sample size and variance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
